2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(5-Bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide (BMIA) is a compound that has recently been studied for its potential applications in scientific research. BMIA is a novel synthetic compound that is composed of an indene moiety, a bromine atom, and an acetohydrazide group. It is a small molecule with a molecular weight of 224.17 g/mol and a melting point of 166-167°C. BMIA has several unique properties, such as high solubility in water and good stability in aqueous solutions.
Scientific Research Applications
Neurotransmitter Studies
The chemical has been investigated for its impact on neurotransmitter systems, particularly the serotonin (5-HT) receptors. Studies suggest that compounds targeting 5-HT receptors can influence mood and anxiety disorders, indicating potential applications in mental health treatments. Notably, 5-HT(1A) receptor occupancy by related compounds showed dose-dependent effects, emphasizing the importance of dosage and receptor interactions in therapeutic settings (Rabiner et al., 2002).
Pharmacokinetics and Pharmacodynamics
Research into compounds similar to 2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide has provided insights into the pharmacokinetics (the movement of drugs within the body) and pharmacodynamics (the effects drugs have on the body). For instance, CHF3381, a structurally related compound, revealed valuable data on drug metabolism, including the relationship between drug concentration and enzyme activity. Understanding these aspects is crucial for developing new therapeutic agents and optimizing their efficacy and safety profiles (Csajka et al., 2005).
Toxicology Studies
The compound's structure and chemical properties might be similar to other compounds that have been studied for their toxicological effects. For instance, research on 3,4-Methylenedioxymethamphetamine (MDMA) and its metabolites provides insights into the potential neurotoxic effects of related chemical structures. Understanding the toxicological profile of chemical compounds is essential for assessing their safety and potential risks in human use (Perfetti et al., 2009).
properties
IUPAC Name |
2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-7-5-10(13)12(17-6-11(16)15-14)9-4-2-3-8(7)9/h5H,2-4,6,14H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBXLHIRJPZXDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1CCC2)OCC(=O)NN)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369497 |
Source
|
Record name | 2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26727760 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide | |
CAS RN |
303010-22-2 |
Source
|
Record name | 2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.